molecular formula C9H6Cl2F2O3 B1409973 Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate CAS No. 1803713-06-5

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate

Cat. No.: B1409973
CAS No.: 1803713-06-5
M. Wt: 271.04 g/mol
InChI Key: FJKLGYKORWPVLS-UHFFFAOYSA-N
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Description

Introduction

Chemical Nomenclature and Classification

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : this compound
  • CAS Registry Number : 1803713-06-5
  • Molecular Formula : $$ \text{C}9\text{H}6\text{Cl}2\text{F}2\text{O}_3 $$
  • Molecular Weight : 271.04–271.05 g/mol
  • SMILES Notation : COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F

The compound belongs to the benzoate ester family and is classified as a halogenated aromatic compound due to its chlorine and fluorine substituents. Its structural hierarchy includes:

  • Core structure : Benzene ring.
  • Substituents :
    • Two chlorine atoms at positions 4 and 5.
    • A difluoromethoxy group (-O-CF$$2$$H) at position 2.
    • A methyl ester (-COOCH$$3$$) at position 1.
Table 1: Molecular Properties
Property Value Source
CAS Number 1803713-06-5
Molecular Formula $$ \text{C}9\text{H}6\text{Cl}2\text{F}2\text{O}_3 $$
Molecular Weight 271.04–271.05 g/mol
Purity (Commercial) ≥97%

Historical Context and Discovery

The compound’s discovery is tied to advancements in halogenated benzoate synthesis during the early 21st century. While its exact discovery timeline remains undocumented, its CAS registration (1803713-06-5) and commercial availability since the 2010s suggest development within the last two decades. Key milestones include:

  • Patent References : Its structural analogs appear in patents for pharmaceutical intermediates, such as WO2017191650A1 (2017) and WO2013186792A2 (2013), which describe processes for synthesizing bioactive molecules.
  • Industrial Adoption : Specialty chemical manufacturers, including Evitachem and BLD Pharm, list the compound in catalogs for research use, reflecting its role in modern organic synthesis.

Research Significance and Applications

This compound is pivotal in multiple domains:

Pharmaceuticals
  • Intermediate in Drug Synthesis : Used to prepare active pharmaceutical ingredients (APIs) targeting inflammatory and metabolic disorders. For example, derivatives of this compound are cited in patents for kinase inhibitors and antiviral agents.
  • Structure-Activity Studies : The difluoromethoxy group enhances metabolic stability, making the compound a candidate for optimizing drug half-life.
Agrochemicals
  • Pesticide Development : Serves as a precursor for herbicides and insecticides, leveraging its halogenated structure to disrupt pest biochemical pathways.
Materials Science
  • Polymer Modification : Incorporated into specialty polymers to improve thermal stability and resistance to degradation.
Table 2: Key Applications
Field Application Example Source
Pharmaceuticals Intermediate for kinase inhibitors WO2017191650A1
Agrochemicals Herbicide precursor Evitachem product listings
Materials Science High-performance polymers BLD Pharm documentation

Properties

IUPAC Name

methyl 4,5-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-5(10)6(11)3-7(4)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKLGYKORWPVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-chloro-2-(difluoromethoxy)benzoate 4-Cl, 2-OCHF₂ C₉H₇ClF₂O₃ 236.59 Lower halogenation; potential intermediate in synthesis
Methyl 2-amino-4,5-dichlorobenzoate 2-NH₂, 4,5-Cl C₈H₇Cl₂NO₂ 220.05 Amino group enhances nucleophilicity; used in drug precursors
Methyl 2-(bromomethyl)-4,5-difluorobenzoate 2-BrCH₂, 4,5-F C₉H₇BrF₂O₂ Not provided Bromine enables cross-coupling reactions; intermediate in organic synthesis
Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate 4,5-OCH₃, 2-CF₃ C₁₁H₁₁F₃O₄ 264.20 Methoxy groups increase electron density; trifluoromethyl enhances stability
Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate 4,5-OCH₃, 2-NHCOCH₂OPh C₁₈H₁₉NO₆ 345.35 Bulky substituent reduces solubility; specialized synthetic applications

Electronic and Steric Effects

  • Difluoromethoxy vs. Trifluoromethyl : The difluoromethoxy group (OCHF₂) is less electron-withdrawing than a trifluoromethyl (CF₃) group (as in Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate), leading to differences in metabolic stability and lipophilicity .
  • Amino vs. Halogen Substituents: Methyl 2-amino-4,5-dichlorobenzoate’s amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s hydrophobic difluoromethoxy group .

Research Findings and Data Gaps

  • Toxicity Data : While alkyl benzoates are well-studied, toxicity data for this compound remains scarce, necessitating targeted in vitro and in vivo studies .

Biological Activity

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a synthetic organic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10_{10}H7_{7}Cl2_{2}F2_{2}O2_{2}
  • Molecular Weight : 236.60 g/mol
  • Structure : The compound features a benzoate structure substituted with two chlorine atoms and a difluoromethoxy group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Bacillus subtilis1 μg/mL
Escherichia coli2 μg/mL

The biological effects of this compound are likely mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Binding : Interaction with cellular receptors could modulate signaling pathways related to inflammation and immune response.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the efficacy of this compound against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus. The compound exhibited an MIC of 0.5 μg/mL, suggesting strong potential for development as an antibiotic .
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. This compound significantly reduced markers of inflammation (e.g., TNF-α levels) compared to control groups, indicating its potential application in treating inflammatory diseases .

Future Research Directions

Further studies are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate
Reactant of Route 2
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Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate

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